4-((3,4-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid
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Overview
Description
4-((3,4-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure with both aromatic and aliphatic components, making it a subject of interest in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions One common method starts with the preparation of the intermediate 3,4-dimethylaniline, which is then reacted with a suitable acylating agent to introduce the oxobutanoic acid moiety
Reaction Conditions:
Temperature: Typically carried out at room temperature to moderate heat (20-80°C).
Solvents: Common solvents include dichloromethane, ethanol, and water.
Catalysts: Acid or base catalysts such as hydrochloric acid or sodium hydroxide may be used to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
4-((3,4-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, 4-((3,4-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and functions.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 4-((3,4-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The aromatic amino group can form hydrogen bonds and π-π interactions with proteins and enzymes, while the morpholinopropyl group enhances its solubility and bioavailability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((3,4-Dimethylphenyl)amino)-2-((3-piperidinopropyl)amino)-4-oxobutanoic acid
- 4-((3,4-Dimethylphenyl)amino)-2-((3-pyrrolidinopropyl)amino)-4-oxobutanoic acid
Uniqueness
Compared to similar compounds, 4-((3,4-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid stands out due to its enhanced solubility and stability, provided by the morpholinopropyl group. This makes it more suitable for applications requiring high bioavailability and consistent performance.
Properties
IUPAC Name |
4-(3,4-dimethylanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4/c1-14-4-5-16(12-15(14)2)21-18(23)13-17(19(24)25)20-6-3-7-22-8-10-26-11-9-22/h4-5,12,17,20H,3,6-11,13H2,1-2H3,(H,21,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHOHKOHYZZMLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC(C(=O)O)NCCCN2CCOCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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